molecular formula C18H16N2O4S B8113599 Quinolinium sulfate salt

Quinolinium sulfate salt

Cat. No. B8113599
M. Wt: 356.4 g/mol
InChI Key: HEYHFHLPRYIXBB-UHFFFAOYSA-N
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Description

Quinolinium sulfate salt is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolinium sulfate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium sulfate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and Interactions : Quinolinium ring systems are generally planar and exhibit interesting molecular interactions. For instance, in a study, a quinolinium ring formed a dihedral angle with an attached phenyl ring, and intermolecular hydrogen bonds contributed to forming a three-dimensional network. This type of molecular structure can be crucial for understanding material properties and designing new compounds (Loh et al., 2009).

  • Liquid Crystals : Quinolinium and isoquinolinium salts were found to form ionic liquid crystals. The study examined the influence of alkyl chain length and anion size on mesophase behavior, providing insights into the design and synthesis of new liquid crystal materials (Lava et al., 2012).

  • Macrocyclization in Organic Synthesis : Quinolinium salt has been used as a conformation control element in the synthesis of rigid cyclophanes via olefin metathesis or Glaser-Hay coupling. This demonstrates its utility in facilitating complex organic reactions (Bolduc et al., 2010).

  • Corrosion Inhibition : Quinolinium salts have been studied for their corrosion inhibition behavior on mild steel. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential in protecting metals from corrosion (Mourya et al., 2015).

  • Antimicrobial Properties : Certain quinolinium derivatives exhibit significant antimicrobial properties. For instance, styryl quinolinium derivatives have shown bactericidal effects against various bacterial species, highlighting their potential as alternative antimicrobial agents (Kim et al., 2017).

  • Synthesis of Annulated Heterocycles : Quinolinium salts are effective in synthesizing annulated heterocyclic core structures, which are often found in natural products and biologically active compounds. This application is significant for the development of pharmaceuticals and organic materials (Das, 2022).

  • Optoelectronic Materials : Some quinolinium salts show intense fluorescence, indicating potential applications in optoelectronic materials. Their synthesis involves rhodium(III)-catalyzed multiple C-H activation annulation reactions (Ge et al., 2016).

properties

IUPAC Name

quinolin-1-ium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYHFHLPRYIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolinium sulfate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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